Boc-Met-Leu-Phe-OH
Overview
Description
Scientific Research Applications
Boc-MLF is extensively used in scientific research due to its ability to modulate the activity of FPR1. Some of its key applications include:
Inflammation Studies: Boc-MLF is used to study the role of FPR1 in inflammatory responses by inhibiting its activity and observing the resulting effects.
Cancer Research: It has been investigated for its potential to reduce the therapeutic efficiency of chemoradiotherapy in cancer treatment by inhibiting FPR1.
Immunology: Boc-MLF is used to explore the mechanisms of immune cell signaling and migration, particularly in neutrophils.
Mechanism of Action
Target of Action
Boc-Met-Leu-Phe-OH, also known as Boc-MLF, is a widely used antagonist of formyl peptide receptors (FPRs) . It primarily targets FPRs, which play a crucial role in the immune response and inflammation .
Mode of Action
Boc-MLF interacts with its targets, the FPRs, and inhibits their activity . It reduces superoxide production induced by fMLF, a formyl peptide receptor agonist, with an IC50 value of 0.63 μM .
Biochemical Pathways
The interaction of Boc-MLF with FPRs affects the signaling pathways associated with these receptors . By inhibiting FPRs, Boc-MLF can modulate the immune response and inflammation, which are regulated by these receptors .
Result of Action
The primary result of Boc-MLF’s action is the reduction of superoxide production induced by fMLF . This effect can modulate the immune response and inflammation, potentially leading to therapeutic effects in related conditions .
Biochemical Analysis
Biochemical Properties
Boc-Met-Leu-Phe-OH interacts with the formyl peptide receptor (FPR), a G protein-coupled receptor found on the surface of cells . It acts as an antagonist, reducing the production of superoxide induced by fMLF, a synthetic tripeptide that mimics bacterial peptides . The IC50 value of this compound is 0.63 μM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit the angiogenic activity of vascular endothelial growth factor-A (VEGF-A), a key regulator of angiogenesis . This inhibition is achieved by preventing the binding of VEGF-A to its receptor, VEGFR2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the formyl peptide receptor (FPR). It acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways . This results in a reduction in superoxide production, which is often induced by fMLF .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-MLF is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the first amino acid, methionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of Boc-MLF follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-MLF primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free peptide .
Common Reagents and Conditions
Hydrolysis: Boc-MLF can be hydrolyzed using aqueous acid or base to break peptide bonds.
Deprotection: The Boc group is removed using TFA, which cleaves the protecting group without affecting the peptide backbone.
Major Products Formed
The major product formed from the deprotection of Boc-MLF is the free peptide Met-Leu-Phe-OH, which retains its biological activity as an FPR1 antagonist .
Comparison with Similar Compounds
Boc-MLF is often compared with other FPR1 antagonists, such as cyclosporin H and Boc-FLFLFL. While all these compounds inhibit FPR1, they differ in their specificity and potency:
Boc-MLF is unique in its specific inhibition of FPR1 at low concentrations, making it a valuable tool for studying FPR1-mediated processes without off-target effects .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXWOPENJVQKE-UFYCRDLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67247-12-5 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67247-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.